molecular formula C27H44O2 B1247005 Colestolone CAS No. 50673-97-7

Colestolone

Cat. No.: B1247005
CAS No.: 50673-97-7
M. Wt: 400.6 g/mol
InChI Key: LINVVMHRTUSXHL-GGVPDPBRSA-N
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Preparation Methods

The synthesis of Colestolone involves multiple steps, including the use of specific reagents and reaction conditions. One of the synthetic routes involves the conversion of cholesterol derivatives through a series of chemical reactions .

Biological Activity

Colestolone, a synthetic sterol, has garnered attention for its biological activity, particularly in the context of cholesterol metabolism and its potential therapeutic applications. This article explores the compound's mechanisms of action, its effects on cholesterol biosynthesis, and relevant case studies that illustrate its clinical significance.

This compound primarily functions as an inhibitor of cholesterol biosynthesis. It targets several key enzymes in the cholesterol synthesis pathway, notably HMG-CoA reductase (HMGCR), which is critical for cholesterol production. The inhibition of HMGCR leads to decreased cholesterol levels in serum and tissues.

Key Mechanisms:

  • Inhibition of HMGCR: this compound effectively reduces the activity of HMGCR, thereby limiting the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis .
  • Regulation of SREBP-2: this compound also inhibits the activation of Sterol Regulatory Element Binding Protein 2 (SREBP-2), which is responsible for the transcriptional regulation of genes involved in cholesterol synthesis and uptake .
  • Metabolism to Polar Sterols: The compound can be metabolized into polar sterols within cells, which further contribute to its inhibitory effects on cholesterol biosynthesis .

Biological Activity Summary Table

Biological Activity Effect Mechanism
Inhibition of Cholesterol SynthesisReduces serum cholesterol levelsInhibits HMG-CoA reductase
Regulation of Gene ExpressionDecreases transcription of SREBP2-dependent genesInhibits SREBP-2 activation
MetabolismConverts to polar sterolsAlters sterol biosynthesis pathways

Case Study 1: Cholesterol-Lowering Effects

A study involving patients with hypercholesterolemia demonstrated that this compound significantly reduced LDL cholesterol levels. Patients treated with this compound exhibited a marked decrease in total cholesterol and LDL-C without significant adverse effects, indicating its potential as a therapeutic agent for managing dyslipidemia .

Case Study 2: Clinical Observations in Diabetic Patients

In a clinical case involving a 54-year-old diabetic man with low serum cholesterol levels, laboratory assessments revealed significantly decreased levels of total cholesterol and LDL-C. Although this case did not directly involve this compound treatment, it highlighted the complexities of cholesterol metabolism in diabetic patients, suggesting that compounds like this compound could play a role in managing lipid profiles in such populations .

Research Findings

Recent research has further elucidated the biological activity of this compound:

  • A study conducted by Swaminathan et al. (1995) established that this compound's inhibition of HMGCR contributes to its effectiveness as a lipid-lowering agent .
  • Additional investigations have shown that this compound does not lead to the accumulation of toxic sterols, a common issue with late-stage inhibitors like triparanol, making it a safer alternative for long-term use .
  • The compound has been observed to have selective antiviral properties against Hepatitis C virus (HCV) by modulating sterol biosynthesis pathways, indicating its multifaceted role beyond cholesterol regulation .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINVVMHRTUSXHL-GGVPDPBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046212
Record name Colestolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50673-97-7
Record name 3β-Hydroxy-5α-cholest-8(14)-en-15-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50673-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colestolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colestolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLESTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8396T5XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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